1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride
CAS No.: 1258650-67-7
Cat. No.: VC2937578
Molecular Formula: C12H19Cl2FN2
Molecular Weight: 281.19 g/mol
* For research use only. Not for human or veterinary use.
![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride - 1258650-67-7](/images/structure/VC2937578.png)
Specification
CAS No. | 1258650-67-7 |
---|---|
Molecular Formula | C12H19Cl2FN2 |
Molecular Weight | 281.19 g/mol |
IUPAC Name | 1-[1-(3-fluorophenyl)ethyl]piperazine;dihydrochloride |
Standard InChI | InChI=1S/C12H17FN2.2ClH/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11;;/h2-4,9-10,14H,5-8H2,1H3;2*1H |
Standard InChI Key | APIUQBPSRGTZBA-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=CC=C1)F)N2CCNCC2.Cl.Cl |
Canonical SMILES | CC(C1=CC(=CC=C1)F)N2CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride possesses distinct chemical identifiers that define its molecular identity and enable its tracking across scientific databases and chemical repositories.
Table 1: Chemical Identifiers and Properties
Parameter | Information |
---|---|
Chemical Formula | C₁₂H₁₉Cl₂FN₂ |
Molecular Weight | 281.20 g/mol |
CAS Number | 1258650-67-7 |
MDL Number | MFCD17167218 |
PubChem CID | 50988310 |
Physical Appearance | Powder |
Storage Conditions | Room Temperature |
The compound's molecular formula indicates it contains 12 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms (from the dihydrochloride salt), 1 fluorine atom, and 2 nitrogen atoms . The molecular weight of 281.20 g/mol reflects its relatively small molecular size, typical of pharmaceutical intermediates and building blocks for more complex structures .
Structural Representation
The structural details of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride can be represented using several chemical notation systems, which provide insights into its molecular arrangement and bonding patterns.
Table 2: Structural Notation Systems
Notation Type | Representation |
---|---|
IUPAC Name | 1-[1-(3-fluorophenyl)ethyl]piperazine; dihydrochloride |
SMILES | CC(C1=CC(=CC=C1)F)N2CCNCC2.Cl.Cl |
Standard InChI | InChI=1S/C12H17FN2.2ClH/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11;;/h2-4,9-10,14H,5-8H2,1H3;2*1H |
InChI Key | APIUQBPSRGTZBA-UHFFFAOYSA-N |
The structural arrangement features a piperazine ring with one nitrogen atom connected to a substituted phenyl group via an ethyl linker. The phenyl group contains a fluorine atom at the meta (3) position, which can significantly influence the compound's electronic properties and potential biochemical interactions . The dihydrochloride salt formation involves protonation of both nitrogen atoms in the piperazine ring, enhancing water solubility and stability for experimental and pharmaceutical applications.
Related Compounds and Structural Variants
Structural Isomers and Analogs
Several structural variants of fluorophenylethyl piperazines exist in chemical databases and research literature, differing in the position of the fluorine atom or the attachment point of the piperazine ring.
The search results reveal related compounds such as 1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride, which differs in the position of the ethyl linker attachment to the piperazine ring . This compound has a CAS number of 188400-93-3 and a similar molecular formula (C₁₂H₁₇FN₂·2ClH), with a molecular weight of 281.197 g/mol . While structurally similar, the positional differences can significantly alter the compound's physicochemical properties and biological activities.
Synthesis and Preparation Methods
Industrial Production Considerations
For industrial-scale production, synthesis of fluorophenylethyl piperazine compounds generally follows similar routes but with adaptations for larger quantities:
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Use of high-purity reagents and controlled reaction conditions to ensure product consistency
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Implementation of large-scale reactors with precise temperature and mixing controls
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Comprehensive purification steps including crystallization or chromatography to obtain the final dihydrochloride salt with the required purity level (typically ≥95-97%)
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